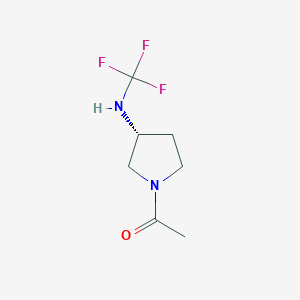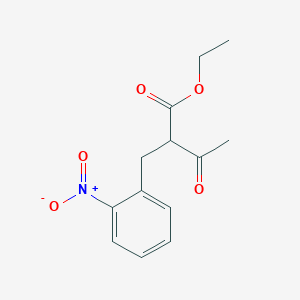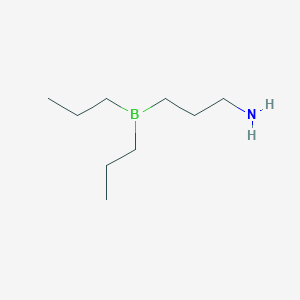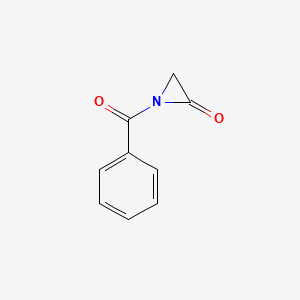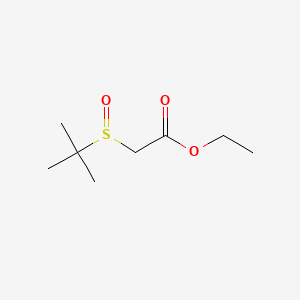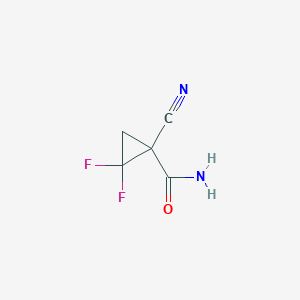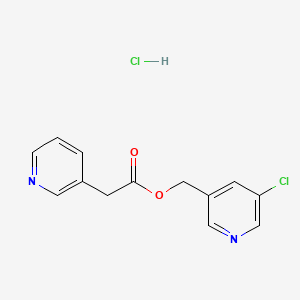
(5-Chloro-3-pyridinyl)methyl 3-pyridineacetate monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-3-pyridinyl)methyl 3-pyridineacetate monohydrochloride is a chemical compound with the molecular formula C12H11ClN2O2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-pyridinyl)methyl 3-pyridineacetate monohydrochloride typically involves the esterification of 3-pyridineacetic acid with (5-chloro-3-pyridinyl)methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is obtained as a monohydrochloride salt to enhance its stability and solubility.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-3-pyridinyl)methyl 3-pyridineacetate monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-3-pyridinyl)methyl 3-pyridineacetate monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (5-Chloro-3-pyridinyl)methyl 3-pyridineacetate monohydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridineacetic acid: A precursor in the synthesis of (5-Chloro-3-pyridinyl)methyl 3-pyridineacetate monohydrochloride.
(5-Chloro-3-pyridinyl)methanol: Another precursor used in the synthesis.
Pyridine N-oxides: Oxidation products of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both ester and chloride functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Eigenschaften
CAS-Nummer |
37831-77-9 |
|---|---|
Molekularformel |
C13H12Cl2N2O2 |
Molekulargewicht |
299.15 g/mol |
IUPAC-Name |
(5-chloropyridin-3-yl)methyl 2-pyridin-3-ylacetate;hydrochloride |
InChI |
InChI=1S/C13H11ClN2O2.ClH/c14-12-4-11(7-16-8-12)9-18-13(17)5-10-2-1-3-15-6-10;/h1-4,6-8H,5,9H2;1H |
InChI-Schlüssel |
NYDVREMXYFDKMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CC(=O)OCC2=CC(=CN=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


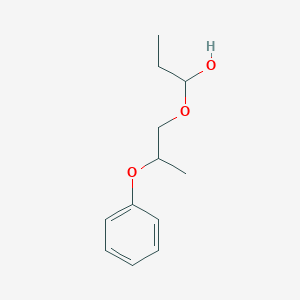

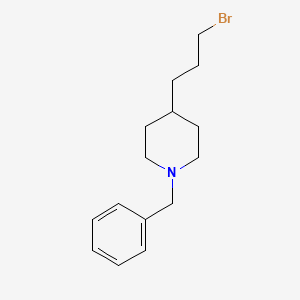
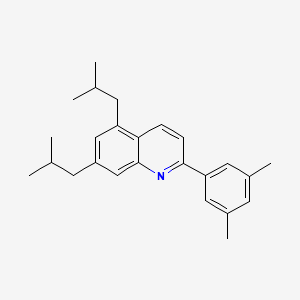
![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)


